molecular formula C24H24N2O6S B3576790 N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3576790
M. Wt: 468.5 g/mol
InChI Key: UEKGWWLQQHKTID-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a sulfonamide group, and an acetamide moiety

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions to form different products.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and sulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and sulfonamide-containing molecules. Compared to these compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 3-(BENZODIOXOL-5-YL)PROPIONIC ACID
  • 3-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]-3-OXOPROPANENITRILE

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-3-30-20-9-11-21(12-10-20)33(28,29)26(19-7-4-17(2)5-8-19)15-24(27)25-18-6-13-22-23(14-18)32-16-31-22/h4-14H,3,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKGWWLQQHKTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]ACETAMIDE

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